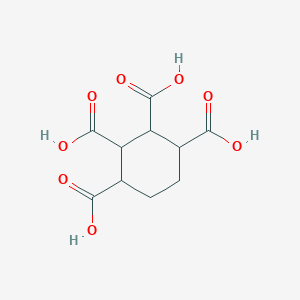![molecular formula C11H10N2O5 B14719180 3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid CAS No. 23205-12-1](/img/structure/B14719180.png)
3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid is a chemical compound with a unique structure that includes a cyclopropane ring, an amide group, and a nitrobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid typically involves the following steps:
Formation of the cyclopropanecarbonyl chloride: This can be achieved by reacting cyclopropanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation reaction: The cyclopropanecarbonyl chloride is then reacted with 3-amino-5-nitrobenzoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: The major product is 3-[(Cyclopropanecarbonyl)amino]-5-aminobenzoic acid.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific biological activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid depends on its specific application. For example, if used as an enzyme inhibitor, the compound would interact with the enzyme’s active site, blocking its activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-nitrobenzoic acid: This compound shares the nitrobenzoic acid moiety but lacks the cyclopropanecarbonyl group.
3-Nitrobenzoic acid: Similar in structure but without the amide and cyclopropane groups.
Uniqueness
3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid is unique due to the presence of the cyclopropane ring and the amide linkage, which can impart distinct chemical and biological properties compared to its simpler analogs.
Propiedades
Número CAS |
23205-12-1 |
|---|---|
Fórmula molecular |
C11H10N2O5 |
Peso molecular |
250.21 g/mol |
Nombre IUPAC |
3-(cyclopropanecarbonylamino)-5-nitrobenzoic acid |
InChI |
InChI=1S/C11H10N2O5/c14-10(6-1-2-6)12-8-3-7(11(15)16)4-9(5-8)13(17)18/h3-6H,1-2H2,(H,12,14)(H,15,16) |
Clave InChI |
IAMMJDXYMKFTIL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


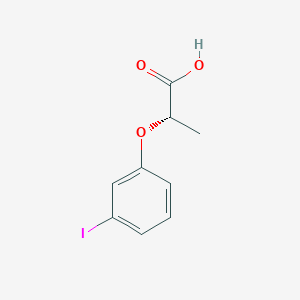

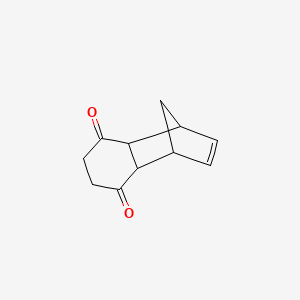
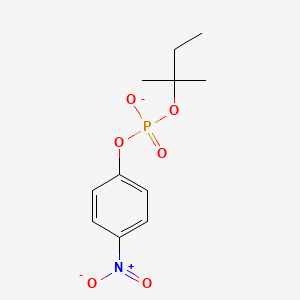
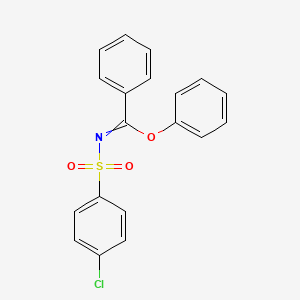
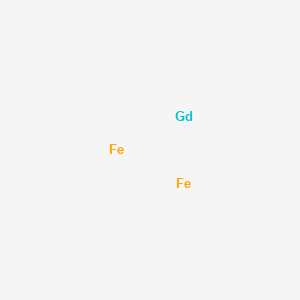
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)

![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
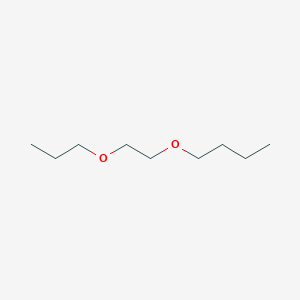
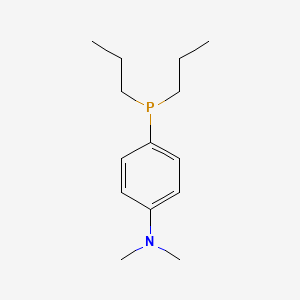
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
